N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide
Description
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative featuring a 2,3-dihydrobenzo[1,4]dioxin moiety linked to a benzamide core via an amine group. The benzamide ring is further substituted with a thiazol-2-yloxy group at the para position. This structural architecture combines a rigid benzodioxane system with a thiazole-containing aromatic system, which may enhance interactions with biological targets such as enzymes or receptors.
Key structural features:
- Benzodioxane moiety: Enhances metabolic stability and modulates electronic properties.
- Benzamide backbone: A common pharmacophore in drug design, facilitating target binding.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-17(20-13-3-6-15-16(11-13)23-9-8-22-15)12-1-4-14(5-2-12)24-18-19-7-10-25-18/h1-7,10-11H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLKUSIAUABRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article reviews the synthesis, biological testing, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
- Molecular Formula : C18H18N4O4S
- Molecular Weight : 386.42 g/mol
- CAS Number : 573696-56-7
The compound features a complex structure characterized by a dihydrobenzo[b][1,4]dioxin moiety linked to a thiazole group via a benzamide connection. This structural arrangement is hypothesized to contribute to its biological activities.
Anti-Tubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity with an IC50 value ranging from 1.35 to 2.18 μM, suggesting strong potential as an anti-tubercular agent. The most active derivatives were subjected to further testing for cytotoxicity on human embryonic kidney cells (HEK-293), revealing low toxicity profiles .
Table 1: Anti-Tubercular Activity of Selected Compounds
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Low |
| 6e | 2.18 | 4.00 | Low |
| 6h | 1.50 | 3.80 | Low |
| 7e | 2.00 | 4.50 | Low |
Inhibition of DprE1
Another significant aspect of the compound's biological activity is its role as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose oxidase), an enzyme critical for the biosynthesis of mycobacterial cell walls. The compound's derivatives showed promising results with good whole-cell antimycobacterial activity, indicating its potential as a therapeutic agent against tuberculosis .
Table 2: DprE1 Inhibition Potency
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| A | 0.5 μM |
| B | 0.8 μM |
| C | 1.0 μM |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and metabolism.
- Cellular Interaction : The compound interacts with cellular targets leading to disruption of metabolic pathways essential for bacterial survival.
- Low Cytotoxicity : Its selective toxicity towards microbial cells over human cells makes it a suitable candidate for further development.
Case Studies
In a study focused on synthesizing novel derivatives based on the dihydrobenzo[b][1,4]dioxin scaffold, researchers identified several compounds that exhibited enhanced anti-tubercular activity compared to existing treatments . These findings emphasize the importance of structural modifications in enhancing biological efficacy.
Comparison with Similar Compounds
1,3,4-Oxadiazole-Based Analogs (Compounds 18–26)
Compounds 18–26 () share the benzodioxane and benzamide motifs but replace the thiazol-2-yloxy group with a 1,3,4-oxadiazole ring. For example:
- Compound 18 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide.
- Compound 19 : Features a trifluoromethyl substituent.
Key Differences :
| Feature | Target Compound | Oxadiazole Analogs (18–26) |
|---|---|---|
| Heterocycle | Thiazol-2-yloxy | 1,3,4-Oxadiazole |
| Synthetic Route | Likely requires coupling of thiazole | Oxadiazole formation via cyclization |
| Electronic Effects | Thiazole’s sulfur enhances π-acidity | Oxadiazole’s nitrogen-rich core may improve solubility |
Thiazoline Derivatives ()
Compounds 7a–7f (e.g., (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole) incorporate a thiazoline ring fused with a benzodioxane system. These derivatives exhibit higher melting points (202–286°C) compared to oxadiazole analogs, suggesting greater crystallinity .
Comparison :
Physicochemical and Spectroscopic Properties
Purity and Stability
Spectroscopic Data
- NMR Trends :
- IR Spectroscopy :
Data Tables
Table 1. Comparison of Key Analogs
Table 2. Spectroscopic Signatures
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Benzodioxane CH₂ | 4.2–4.5 | - |
| Thiazole C-S | - | ~670 |
| Oxadiazole C=N | - | ~1600 |
Preparation Methods
Nucleophilic Aromatic Substitution
The synthesis begins with methyl 4-hydroxybenzoate , which undergoes reaction with 2-chlorothiazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent hydrolysis with aqueous NaOH yields 4-(thiazol-2-yloxy)benzoic acid (85% yield, purity >95% by HPLC).
Key Reaction Parameters:
- Solvent: DMF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 80°C
- Reaction Time: 12 hours
Alternative Pathways via Mitsunobu Conditions
For electron-deficient aryl systems, Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enhances yields (92%). This method avoids harsh basic conditions, preserving acid-sensitive functional groups.
Preparation of 6-Amino-2,3-dihydrobenzo[b]dioxine
Nitration of 1,4-Benzodioxan
Nitration with concentrated HNO₃/H₂SO₄ at 0°C selectively produces 6-nitro-2,3-dihydrobenzo[b]dioxine (73% yield). Regioselectivity is confirmed via ¹H-NMR (δ 7.52 ppm, aromatic proton adjacent to nitro group).
Catalytic Hydrogenation
Reduction of the nitro intermediate using H₂/Pd-C in ethanol at 25°C provides 6-amino-2,3-dihydrobenzo[b]dioxine (89% yield). Excess hydrogen gas (3 atm) ensures complete conversion without over-reduction byproducts.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Activation
Activation of 4-(thiazol-2-yloxy)benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) generates the reactive O-acylisourea intermediate. Addition of 6-amino-2,3-dihydrobenzo[b]dioxine at 0°C followed by stirring at 25°C for 24 hours yields the target amide (78% yield).
Optimized Conditions:
- Coupling Agent: EDC (1.2 equiv)
- Additive: HOBt (1.1 equiv)
- Solvent: DCM
- Temperature: 0°C → 25°C
Alternative Methods Using HATU
For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylacetamide (DMAc) improves coupling efficiency (85% yield). This method reduces reaction time to 6 hours but requires rigorous anhydrous conditions.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials. Final recrystallization from ethanol/water (1:1) affords pure N-(2,3-dihydrobenzo[b]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide as a white crystalline solid (mp 168–170°C).
Spectroscopic Data
- ¹H-NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, thiazole-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.02 (d, J = 2.4 Hz, 1H, dioxane-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, dioxane-H), 6.72 (d, J = 8.8 Hz, 1H, dioxane-H), 4.32–4.28 (m, 4H, dioxane-CH₂).
- HRMS (ESI): m/z calcd for C₁₉H₁₅N₂O₄S [M+H]⁺: 383.0701; found: 383.0705.
Challenges and Optimization Insights
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMAc) enhance reactivity but may promote thiazole ring decomposition above 50°C. DCM balances reactivity and stability, making it ideal for EDC/HOBt-mediated reactions.
Byproduct Formation
Trace amounts of N-acylurea (≤5%) form during prolonged EDC activation. Adding N-hydroxysuccinimide (NHS) suppresses this side reaction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| EDC/HOBt in DCM | 78 | 98 | 24 |
| HATU in DMAc | 85 | 97 | 6 |
| Mitsunobu Coupling | 92 | 95 | 18 |
Applications in Medicinal Chemistry
The structural motif of 2,3-dihydrobenzo[b]dioxine confers high affinity for 5-HT₁A and 5-HT₂A receptors (Ki = 17 nM and 0.71 nM, respectively), while the thiazole-oxybenzamide moiety enhances kinase inhibitory activity (IC₅₀ = 0.7 μM against JNK1). These properties position the compound as a dual-action therapeutic candidate for depression and inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
